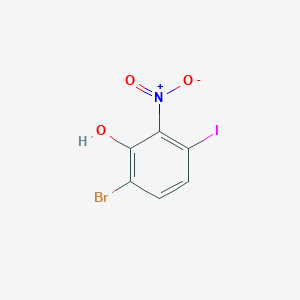
6-Bromo-3-iodo-2-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-iodo-2-nitrophenol is a compound that belongs to the class of nitrophenols . Nitrophenols are compounds with the formula HOC6H4NO2 . The compound has a molecular weight of 343.9 .
Synthesis Analysis
The synthesis of nitrophenols can be achieved through a series of reactions . The first step involves nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The bromination of the regio-isomers of nitrophenol has been studied using the rotating platinum electrode (RPE) techniques .Molecular Structure Analysis
The molecular structure of 6-Bromo-3-iodo-2-nitrophenol can be represented by the formula C6H3BrINO3 . The nitro group, -NO2, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
Nitro compounds are quite unstable in the thermodynamic sense . The heat of decomposition of nitromethane, for example, is 67.4 kcal mol−1 . Advantage is taken of the considerable energies and rapid rates of these reactions .Physical And Chemical Properties Analysis
Nitrophenols are more acidic than phenol itself . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Applications De Recherche Scientifique
Developmental Toxicity Assessment in Marine Life : 6-Bromo-3-iodo-2-nitrophenol has been studied for its developmental toxicity using the marine polychaete Platynereis dumerilii. The study explored the effects of various brominated and iodinated disinfection byproducts (DBPs), including 6-Bromo-3-iodo-2-nitrophenol, in chlorinated saline sewage effluents on marine ecology. It provided insights into the toxicity levels of different halogenated DBPs, contributing to understanding their environmental impact on marine life (Yang & Zhang, 2013).
Molecular Catalysis in Chemical Reactions : The compound has been involved in studies related to molecular catalysis. One study investigated the cyclisation of 2-(3-halopropyl)-4-nitrophenols, an intramolecular nucleophilic substitution, where the rate of reaction was influenced by macrotricyclic ammonium salt through host-guest complex formation. Such research can provide valuable insights into the role of halogenated phenols in catalytic processes (Schmidtchen, 1986).
Environmental Sensing and Detection : Research on Metal–organic frameworks (MOFs) for aqueous phase sensing of nitro compounds like 2,4,6-Trinitrophenol (TNP) has been conducted. These studies are significant in detecting environmental pollutants and understanding their impact on ecosystems. Such frameworks could potentially be adapted or compared with the behavior of 6-Bromo-3-iodo-2-nitrophenol in similar environments (Nagarkar, Desai, & Ghosh, 2016).
Biodegradation Studies : The biodegradation of related compounds like 2,6-dibromo-4-nitrophenol, which shares structural similarities with 6-Bromo-3-iodo-2-nitrophenol, was studied. Understanding the microbial degradation process and mechanism of these compounds is crucial for assessing their environmental fate and potential impact on human health (Min, Chen, & Hu, 2019).
Mécanisme D'action
Mode of Action
Based on its structural similarity to other nitrophenols, it may act through a nucleophilic aromatic substitution reaction . In such reactions, the nitro group on the phenol ring could potentially make the carbon atom to which it is attached more susceptible to attack by nucleophiles .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Safety and Hazards
Orientations Futures
The future directions for the study of nitrophenols could involve further exploration of their synthesis, chemical reactions, and potential applications . Current research is aimed at remediation of nitrophenols that contaminate the soil near former explosives or fabric factories and military plants .
Propriétés
IUPAC Name |
6-bromo-3-iodo-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO3/c7-3-1-2-4(8)5(6(3)10)9(11)12/h1-2,10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJINVDWCZOYNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)O)[N+](=O)[O-])I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-iodo-2-nitrophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

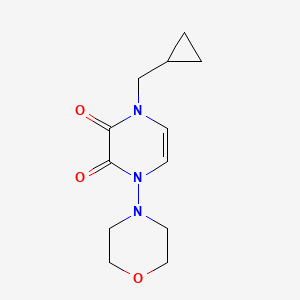
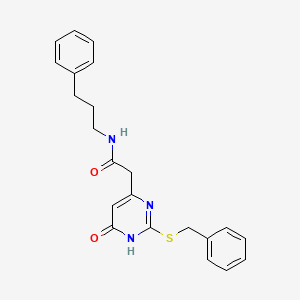
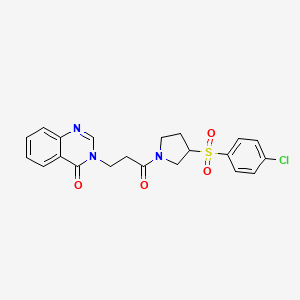
![2-[benzyl(cyclopropyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2846863.png)
![N-(3-(dimethylamino)propyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2846864.png)



![2-(2,4-dichlorophenoxy)-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2846871.png)
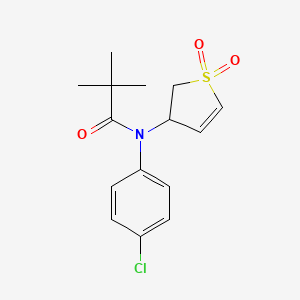
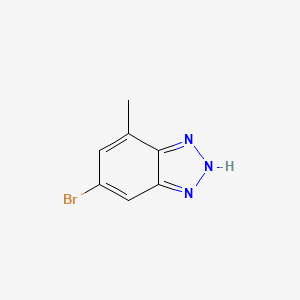
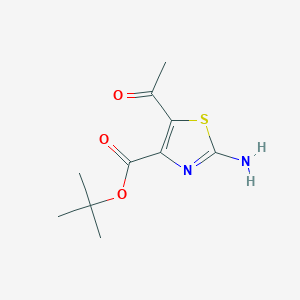
![N-(4-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2846880.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethoxybenzamide](/img/structure/B2846881.png)